molecular formula C15H17F2NO3S B6586252 1-(2,6-difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine CAS No. 1251558-57-2

1-(2,6-difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine

Cat. No.: B6586252
CAS No.: 1251558-57-2
M. Wt: 329.4 g/mol
InChI Key: DEKDNSSFNBNJLB-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine (CAS: 1251558-57-2) is a synthetic piperidine derivative characterized by a 2,6-difluorobenzenesulfonyl group at position 1 and a propargyl ether moiety at position 3 of the piperidine ring. The propargyl ether introduces alkyne functionality, which may confer reactivity useful in click chemistry or covalent binding applications. Safety guidelines emphasize handling precautions due to the compound’s sensitivity to heat and ignition sources .

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3S/c1-2-9-21-11-12-5-4-8-18(10-12)22(19,20)15-13(16)6-3-7-14(15)17/h1,3,6-7,12H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKDNSSFNBNJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 1-(2,6-difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine
  • Molecular Formula : C13H14F2N2O3S
  • Molecular Weight : 318.32 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the difluorobenzenesulfonyl group suggests potential activity as an inhibitor of certain enzymes involved in metabolic pathways.

Antiproliferative Activity

A study investigating fluorinated piperidine derivatives reported that compounds with similar structural motifs exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. Specifically, derivatives were tested against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell growth .

Enzyme Inhibition

In vitro studies have demonstrated that related piperidine derivatives exhibit inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase (AChE). For instance, one study found that certain piperidine derivatives displayed competitive inhibition against α-glucosidase, which is crucial for glucose metabolism management . This suggests potential applications in treating diabetes and related metabolic disorders.

Antioxidant Activity

Research has also highlighted the antioxidant properties of piperidine derivatives. The ability to scavenge free radicals and reduce oxidative stress is significant for preventing cellular damage and may contribute to the therapeutic efficacy of these compounds in various diseases .

Case Study 1: Anticancer Activity

In a lead finding program, a series of fluorinated piperidine derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound demonstrated the highest antiproliferative activity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics . This indicates its potential as a novel anticancer agent.

Case Study 2: Diabetes Management

Another study focused on the antidiabetic effects of synthesized piperidine derivatives using STZ-induced diabetic rat models. Compounds showed notable reductions in blood glucose levels compared to controls, supporting their role as potential therapeutic agents for diabetes management .

Comparative Data Table

Compound NameBiological ActivityMechanismReference
Compound AAntiproliferativeApoptosis induction
Compound Bα-Glucosidase InhibitorCompetitive inhibition
Compound CAntioxidantFree radical scavenging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Weight Key Properties/Applications References
1-(2,6-Difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine 2,6-difluorobenzenesulfonyl; propargyl ether 329.33 (calc.) High reactivity (propargyl); potential bioactivity
1-(2-Chlorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine (BJ51745) 2-chlorobenzenesulfonyl; thiophenyl 341.88 Likely pesticidal/herbicidal activity
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Chloroacetyl; trimethoxyphenyl 573.99 Anticancer/antimicrobial activity (aryl-driven)
Fenpropidin (1-(3-(4-(1,1-dimethyl)phenyl)-2-methylpropyl)piperidine) Dimethylphenyl; methylpropyl 303.44 Fungicidal activity

Key Observations :

  • Reactivity : The propargyl ether distinguishes the target compound from analogues with alkyl or aryl groups, enabling click chemistry applications or covalent modification of proteins .

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